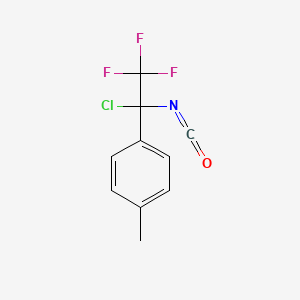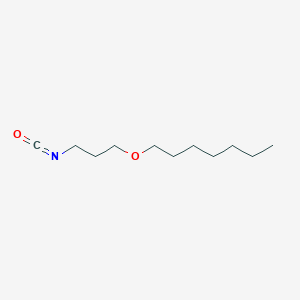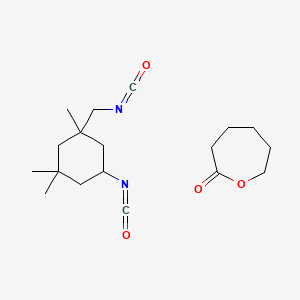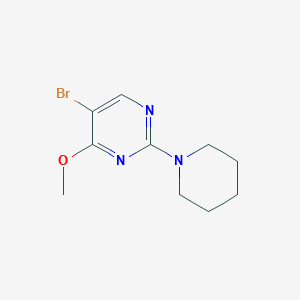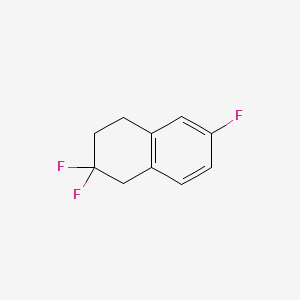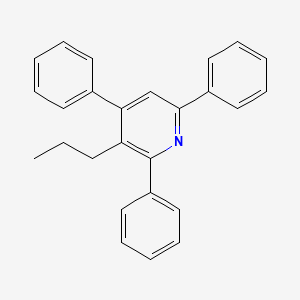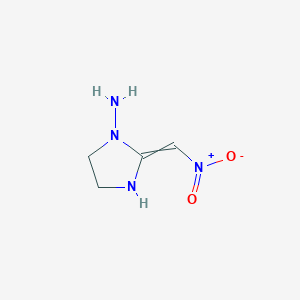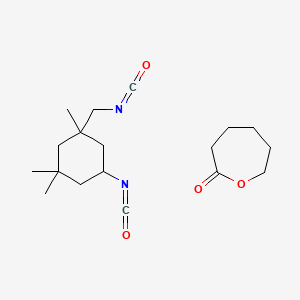
Tin;ytterbium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tin;ytterbium is a compound that combines the elements tin (Sn) and ytterbium (Yb) Tin is a post-transition metal known for its malleability and resistance to corrosion, while ytterbium is a rare earth element belonging to the lanthanide series
準備方法
Synthetic Routes and Reaction Conditions
The preparation of tin;ytterbium compounds typically involves the reaction of tin and ytterbium in their elemental forms or through their respective salts. One common method is the direct combination of tin and ytterbium metals at high temperatures in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
Sn+Yb→SnYb
Another method involves the reduction of ytterbium salts with tin in a suitable solvent. For example, ytterbium chloride can be reduced with tin powder in a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound compounds may involve more scalable methods such as metallothermic reduction, where ytterbium oxide is reduced with tin at high temperatures. This process can be represented as:
Yb2O3+3Sn→2Yb+3SnO
化学反応の分析
Types of Reactions
Tin;ytterbium compounds can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of tin and ytterbium.
Reduction: this compound compounds can act as reducing agents in certain reactions.
Substitution: The compound can participate in substitution reactions where one element is replaced by another.
Common Reagents and Conditions
Oxidation: Oxygen or air can be used as oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or other reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogens or halogenated compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxide (SnO2) and ytterbium oxide (Yb2O3) are common products.
Reduction: Elemental tin and ytterbium can be regenerated.
Substitution: Halides of tin and ytterbium, such as tin chloride (SnCl2) and ytterbium chloride (YbCl3), can be formed.
科学的研究の応用
Chemistry
In chemistry, tin;ytterbium compounds are used as catalysts in various organic reactions. Their unique electronic properties make them suitable for facilitating reactions that require specific activation energies.
Biology
In biological research, this compound compounds are explored for their potential use in imaging and diagnostic applications. Ytterbium’s luminescent properties make it useful in creating contrast agents for imaging techniques.
Medicine
In medicine, this compound compounds are being investigated for their potential use in targeted drug delivery systems. The ability to fine-tune the compound’s properties allows for precise targeting of specific cells or tissues.
Industry
In industry, this compound compounds are used in the production of specialized alloys and materials. These materials exhibit enhanced mechanical properties and resistance to corrosion, making them suitable for high-performance applications.
作用機序
The mechanism of action of tin;ytterbium compounds involves their interaction with molecular targets through coordination chemistry. Ytterbium’s ability to form stable complexes with various ligands allows for specific interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to desired biological or chemical effects.
類似化合物との比較
Similar Compounds
Tin;europium: Similar to tin;ytterbium, tin;europium compounds exhibit unique luminescent properties and are used in imaging applications.
Tin;samarium: Tin;samarium compounds are known for their catalytic properties and are used in organic synthesis.
Tin;terbium: Tin;terbium compounds are used in the production of phosphors for lighting and display technologies.
Uniqueness
This compound compounds are unique due to ytterbium’s distinct electronic configuration and oxidation states. This allows for a broader range of chemical reactivity and potential applications compared to other tin-lanthanide compounds. Additionally, ytterbium’s luminescent properties make this compound compounds particularly valuable in imaging and diagnostic applications.
特性
分子式 |
SnYb |
|---|---|
分子量 |
291.75 g/mol |
IUPAC名 |
tin;ytterbium |
InChI |
InChI=1S/Sn.Yb |
InChIキー |
RLTHPIPONYNDKJ-UHFFFAOYSA-N |
正規SMILES |
[Sn].[Yb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


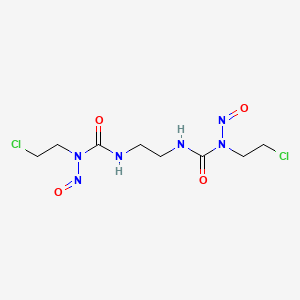
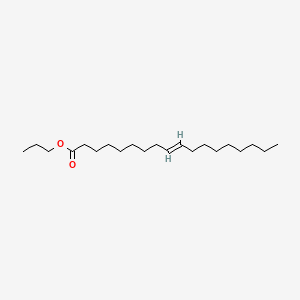

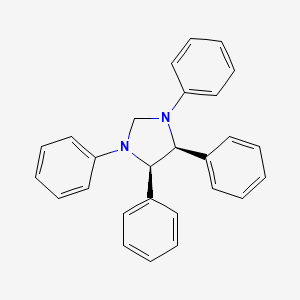

![1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14620376.png)
